molecular formula C10H9Cl2N B2730138 3-(Chloromethyl)quinoline hydrochloride CAS No. 104325-51-1; 21863-56-9

3-(Chloromethyl)quinoline hydrochloride

Cat. No.: B2730138
CAS No.: 104325-51-1; 21863-56-9
M. Wt: 214.09
InChI Key: KZLDLNZHGOGVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)quinoline hydrochloride (CAS 21863-56-9) is a versatile chemical intermediate of significant interest in medicinal and synthetic organic chemistry. This compound features a quinoline scaffold, a privileged structure in drug discovery, fused with a reactive chloromethyl group, making it a valuable building block for the construction of more complex molecules . The molecular formula is C 10 H 9 Cl 2 N, with a molecular weight of 214.09 g/mol . Its primary research value lies in its application as a key synthetic precursor. The chloromethyl group serves as an excellent handle for further functionalization, enabling researchers to create a diverse array of quinoline derivatives through nucleophilic substitution reactions . This is particularly valuable for exploring structure-activity relationships (SAR) in pharmaceutical development. Chlorine-containing heterocycles are a prominent class in medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of building blocks like this compound . The compound must be stored in an inert atmosphere at 2-8°C . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human consumption. Handle with care. According to supplier data, it has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and all safety protocols followed.

Properties

IUPAC Name

3-(chloromethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLDLNZHGOGVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21863-56-9
Record name 3-(chloromethyl)quinoline hydrochloride
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Synthetic Methodologies for the Preparation of 3 Chloromethyl Quinoline Hydrochloride

Classical Synthetic Approaches

The foundational methods for quinoline (B57606) synthesis have been adapted over many decades to produce a wide array of derivatives. These classical routes, while robust, often require harsh reaction conditions.

The Friedländer synthesis, first reported in 1882, is a versatile and straightforward method for constructing the quinoline scaffold. wikipedia.orgorganicreactions.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgnih.gov This condensation can be catalyzed by either acids or bases. organicreactions.org

To specifically synthesize a 3-(chloromethyl)quinoline (B24877) derivative via this route, a key reactant must be a carbonyl compound that already contains the required chloromethyl moiety adjacent to the carbonyl group. For instance, the reaction could theoretically proceed between 2-aminobenzaldehyde (B1207257) and a ketone such as 1-chloro-3-butanone. The reaction mechanism initiates with an aldol-type condensation between the two carbonyl reactants, followed by an intramolecular cyclization via dehydration, which forms the heterocyclic pyridine (B92270) ring fused to the benzene (B151609) ring. wikipedia.org

The general conditions for Friedländer synthesis can vary significantly, as highlighted in the table below.

Catalyst TypeReagentsSolventTemperature (°C)
Base (NaOH)2-Aminobenzaldehyde, AcetaldehydeEthanol (B145695)Reflux
Acid (p-TsOH)2-Aminoaryl ketone, α-Methylene ketoneTolueneReflux
Catalyst-Free2-Aminobenzophenone, KetoneNone150-220

This table represents general conditions for the Friedländer synthesis; specific substrates may require different optimization.

The Skraup synthesis is a historic and fundamental reaction for producing the parent quinoline ring. wikipedia.org The classic procedure involves heating an aromatic amine, such as aniline, with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.orgpharmaguideline.com The sulfuric acid serves to dehydrate the glycerol into acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline. iipseries.org

For the synthesis of a 3-substituted quinoline, a modification of the Skraup reaction is necessary, wherein a substituted α,β-unsaturated aldehyde or ketone is used in place of glycerol. organicreactions.orgresearchgate.net To obtain the 3-(chloromethyl)quinoline skeleton, one would need to employ an appropriately substituted precursor, such as 2-(chloromethyl)acrolein. The reaction would proceed through the standard Skraup mechanism, but the presence of the chloromethyl group on the acrolein backbone would result in its incorporation at the 3-position of the final quinoline product. These reactions are known for being exothermic and often require careful moderation. researchgate.net

Starting AmineCarbonyl SourceOxidizing AgentAcid
AnilineGlycerolNitrobenzeneH₂SO₄
m-ToluidineGlycerolArsenic PentoxideH₂SO₄
p-AminophenolSubstituted acroleinFerrous sulfateH₂SO₄

This table illustrates typical components for Skraup and modified Skraup reactions.

Direct chloromethylation is a method to introduce a chloromethyl (-CH₂Cl) group onto an aromatic ring. The most common variant is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. This reaction generates a chloromethyl electrophile that then attacks the aromatic ring.

While this is a standard method for many aromatic compounds, its application to the synthesis of 3-(chloromethyl)quinoline is not straightforward. Electrophilic aromatic substitution on the quinoline ring under acidic conditions preferentially occurs on the benzene ring, typically at the 5- and 8-positions. The pyridine ring is generally deactivated towards electrophilic attack. Therefore, direct chloromethylation of quinoline to achieve substitution at the 3-position is challenging and not a commonly reported high-yield method without specific directing groups or alternative reaction pathways.

Modern and Green Chemistry Synthesis Routes

Contemporary synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These approaches often involve the use of novel catalysts and energy sources to improve reaction conditions and yields.

Modern catalysis offers milder alternatives to the harsh conditions of classical quinoline syntheses. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been identified as an excellent and efficient catalyst for promoting Friedländer-type quinoline syntheses. nih.gov The use of CAN avoids the need for strongly acidic or basic conditions, aligning with the principles of green chemistry. nih.gov

In a CAN-catalyzed process, the reaction between a 2-aminoaryl ketone and a carbonyl compound with an active methylene (B1212753) group can proceed under significantly milder conditions. This method is noted for its high yields and tolerance of a variety of functional groups on the substrates. The catalytic cycle of CAN facilitates the condensation and subsequent cyclization steps required to form the quinoline ring. This approach could be effectively applied to the synthesis of 3-(chloromethyl)quinoline by using the appropriate chlorinated ketone precursor.

CatalystReactant 1Reactant 2SolventConditions
Ceric Ammonium Nitrate2-AminobenzophenoneEthyl AcetoacetateEthanolReflux
Ytterbium(III) Triflate2-Aminoaryl ketoneCyclic KetoneNone80°C
Neodymium(III) Nitrate2-Aminoaryl ketoneβ-DiketoneEthanolRoom Temp

This table showcases various modern catalysts used in Friedländer-type syntheses. nih.govnih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. anton-paar.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with an improvement in product yields. rsc.orgresearchgate.net This technology is highly applicable to the synthesis of quinoline derivatives.

Both the Friedländer and Skraup reactions have been successfully adapted to microwave-assisted protocols. benthamdirect.comresearchgate.netnih.gov In a typical microwave-assisted Friedländer synthesis, the reactants and a suitable catalyst are subjected to microwave irradiation in a sealed vessel, allowing for rapid heating to temperatures above the solvent's boiling point. nih.goveurekaselect.com Similarly, the Skraup reaction, known for its lengthy reaction times under conventional heating, can be significantly expedited. rsc.orgresearchgate.net The application of microwave energy provides a more efficient and uniform heating method, which can lead to cleaner reactions and higher throughput, making it an attractive modern approach for the synthesis of 3-(chloromethyl)quinoline and its subsequent conversion to the hydrochloride salt. researchgate.net

Reaction TypeHeating MethodCatalyst/MediumReaction Time
FriedländerMicrowaveAcetic Acid5 minutes
FriedländerConventionalAcetic AcidSeveral days
SkraupMicrowaveWater30-60 minutes
SkraupConventionalH₂SO₄Several hours

This table provides a comparison of reaction times for conventional versus microwave-assisted quinoline syntheses. rsc.orgresearchgate.net

Continuous Flow Reactor Methodologies for Scaled Production

The transition from batch to continuous flow processing represents a significant advancement in the manufacturing of chemical compounds, offering enhanced safety, efficiency, and scalability. nih.govnih.govuc.pt For the scaled production of quinoline derivatives, continuous flow chemistry provides numerous advantages over traditional batch methods. researchgate.netresearchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to handle hazardous reagents and intermediates in smaller, contained volumes, thereby minimizing risk. nih.govbeilstein-journals.orgsoci.org

In the context of producing 3-(Chloromethyl)quinoline hydrochloride, flow chemistry can be applied to critical steps like chloromethylation. Continuous-flow systems allow for the in-situ generation and immediate consumption of potentially hazardous reagents, which is a significant safety improvement. researchgate.net For instance, a micro-total envelope system (μ-TES) has been demonstrated for the automated continuous-flow generation of carcinogenic reagents for chloromethylation reactions, showcasing a safer approach to handling such chemistries. researchgate.net

The table below outlines the key advantages of employing continuous flow reactors for the synthesis of quinoline derivatives, which are directly applicable to the scaled production of this compound.

FeatureAdvantage in Continuous Flow SynthesisSource
Heat & Mass Transfer Superior control prevents hotspots and side reactions, improving yield and purity. nih.govuc.pt
Safety Small reactor volumes and in-situ reagent generation minimize risks associated with hazardous materials and exothermic reactions. nih.govresearchgate.net
Scalability Production can be increased by extending operational time ("leaving the tap running") rather than redesigning large reactors. researchgate.netsoci.org
Process Control Precise manipulation of flow rate, temperature, and stoichiometry allows for rapid optimization and consistent product quality. uc.ptresearchgate.net
Efficiency "Telescoping" multiple reaction and purification steps reduces manual handling, time, and waste. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

Control of Chloromethylation Position on the Quinoline Ring

Achieving regioselectivity is a critical challenge in the functionalization of the quinoline scaffold. The electronic properties of the quinoline ring, with the pyridine ring being electron-deficient and the benzene ring being electron-rich, dictate the preferred positions for electrophilic and nucleophilic attack. For electrophilic substitution, reactions typically favor the 5- and 8-positions on the benzene ring. mdpi.com Therefore, direct chloromethylation of quinoline, a Friedel-Crafts type reaction, would not be expected to selectively yield the 3-substituted product.

To achieve specific substitution at the C3 position, synthetic strategies must override the inherent reactivity of the quinoline ring. Several approaches can be employed to control the position of functionalization:

Building the Ring with the Desired Substituent: Classical quinoline syntheses, such as the Friedländer or Doebner-von Miller reactions, can provide regiocontrol by starting with appropriately substituted precursors. nih.govnih.gov For example, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govnih.gov By choosing a carbonyl compound that already contains the chloromethyl precursor at the α-position, the quinoline ring can be constructed with the desired C3 substitution pattern. However, the use of unsymmetrical ketones in this synthesis can present its own regioselectivity challenges. nih.gov

Directing Groups: A powerful strategy for controlling regioselectivity is the use of a directing group. This involves temporarily installing a functional group on the quinoline ring that steers the electrophilic attack to a specific position. For instance, the use of an 8-amidoquinoline as a bidentate directing group has been shown to facilitate C-H functionalization at various positions. mdpi.com While often used for C5 halogenation, the principles of directed metalation and C-H activation can be adapted to target other positions. mdpi.commdpi.comrsc.org Palladium-catalyzed methods, for example, have been developed for the regioselective C3-arylation of N-acyl-1,2-dihydroquinolines. mdpi.com

Metal-Free C-H Functionalization: Recent advances have led to metal-free methods for regioselective functionalization. For example, a method for the molecular iodine-mediated iodination of quinolines specifically at the C3 position has been developed, proceeding through a likely radical intermediate. nih.gov While this is for iodination, it demonstrates that C3-functionalization can be achieved directly under specific conditions that alter the typical electrophilic aromatic substitution pathway.

The following table summarizes strategies for achieving regiocontrol in quinoline synthesis.

StrategyPrincipleApplication to C3-ChloromethylationSource
Named Reactions (e.g., Friedländer) Constructing the quinoline ring from precursors that already contain the desired substituent pattern.Use of a carbonyl compound with a precursor to the chloromethyl group at the α-position. nih.govnih.gov
Directing Groups A functional group is used to direct a reagent to a specific position via chelation or other interactions.A directing group could potentially steer a chloromethylating agent to the C3 position via a metal-catalyzed C-H activation pathway. mdpi.commdpi.com
Altering Reaction Mechanism Employing conditions that favor alternative pathways (e.g., radical) over standard electrophilic substitution.Exploring radical-based chloromethylation reactions that may exhibit different regioselectivity. nih.gov

Chiral Auxiliary Approaches for Asymmetric Transformations (if applicable)

The compound this compound itself is achiral. Therefore, chiral auxiliary approaches are not directly applicable for its synthesis in terms of creating enantiomers of the final product. However, the principles of asymmetric synthesis using chiral auxiliaries are relevant in two potential scenarios: the synthesis of chiral derivatives of 3-(chloromethyl)quinoline or in a synthetic route that proceeds through a chiral intermediate.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in the synthesis of enantiomerically pure compounds, including complex natural products and pharmaceuticals. researchgate.net

Hypothetical Application:

If a synthetic goal was to produce a chiral molecule containing the 3-(chloromethyl)quinoline moiety, a chiral auxiliary could be employed. For example, if a reaction involved creating a new stereocenter adjacent to the chloromethyl group, an auxiliary could be temporarily attached to another part of the molecule (e.g., the nitrogen atom or a substituent on the benzene ring) to direct the diastereoselective formation of the new chiral center. Evans' oxazolidinone auxiliaries, for instance, are famously used to direct asymmetric alkylation and aldol (B89426) reactions. researchgate.net

Furthermore, chiral derivatizing reagents based on the quinoline scaffold have been synthesized by incorporating chiral amino acids like L-proline. researchgate.net These are used to create diastereomers of other chiral molecules for the purpose of separation and analysis, illustrating the synergy between quinoline chemistry and chiral applications. researchgate.net

While no standard synthesis of this compound involves asymmetric transformations, the powerful tools of chiral auxiliary-mediated synthesis remain a viable option for creating complex, chiral derivatives from this versatile building block. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps in the multi-step synthesis of this compound to ensure the purity of the final product. The choice of technique depends on the physical and chemical properties of the intermediate, such as its state (solid or liquid), solubility, and stability.

Common purification techniques applicable to quinoline derivatives and their precursors include:

Recrystallization: This is a primary method for purifying solid intermediates. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. For a related compound, 2,8-dimethyl-4-chloroquinoline, recrystallization from ethanol was used. google.com The hydrochloride salt form of nitrogen-containing heterocycles often exhibits good crystallinity, making this an effective technique.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being carried through by a mobile phase (eluent). It is highly effective for purifying non-volatile liquids, oils, or solids that are difficult to recrystallize. A patent describing the synthesis of 2-chloromethyl-8-methyl-4-chloroquinoline mentions the use of column chromatography on silica gel with cyclohexane (B81311) as the eluent to purify the final product after a reaction workup. google.com

Distillation: For liquid intermediates that are thermally stable, vacuum distillation can be an effective purification method to separate them from non-volatile impurities or other liquids with different boiling points.

Acid-Base Extraction: Since quinoline and its intermediates are basic, liquid-liquid extraction can be used to separate them from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic quinoline derivative will move into the aqueous phase as its protonated salt. The aqueous layer can then be separated, basified, and the purified free base extracted back into an organic solvent.

The following table provides a summary of purification techniques and their applicability to intermediates in the synthesis of this compound.

TechniquePhase of IntermediatePrinciple of SeparationApplicability & Considerations
Recrystallization SolidDifferential solubility in a solvent at different temperatures.Effective for crystalline solids. Choice of solvent is crucial for good recovery and purity.
Column Chromatography Solid or LiquidDifferential adsorption onto a stationary phase.Versatile for a wide range of compounds; allows for separation of closely related impurities.
Distillation LiquidDifference in boiling points.Suitable for thermally stable, volatile liquids. Often performed under vacuum to lower boiling points.
Acid-Base Extraction Solid or LiquidDifference in acidity/basicity.Exploits the basic nitrogen of the quinoline ring to separate from neutral or acidic impurities.

Mechanistic Aspects and Chemical Reactivity of 3 Chloromethyl Quinoline Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 3-position of the quinoline (B57606) ring is analogous to a benzylic halide. The carbon atom of the CH₂Cl group is electrophilic and susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The stability of the potential carbocation intermediate, due to resonance with the quinoline ring, can also impart some Sₙ1 character to the reaction, especially under conditions that favor ionization.

The reaction of 3-(chloromethyl)quinoline (B24877) with various amines provides a straightforward route to 3-(aminomethyl)quinoline derivatives, a scaffold found in compounds with promising biological activities, including antimalarial properties. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon.

Primary and Secondary Amines: These amines react readily with 3-(chloromethyl)quinoline to form the corresponding secondary and tertiary aminomethylquinolines, respectively. The reaction typically requires a base to neutralize the hydrochloric acid formed or the use of excess amine.

Tertiary Amines: Reaction with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts.

Table 1: Examples of Amination Reactions with Halomethyl-Quinolines

Amine NucleophileHalomethyl-Quinoline ReactantProductReaction Type
Morpholine4-((2-chloroquinolin-4-yl)amino)phenyl)(phenyl)methanone4-((2-((4-morpholino)methyl)quinolin-4-yl)amino)phenyl)(phenyl)methanoneSₙ2 Substitution
Bicyclic Piperidine4,7-dichloroquinoline7-chloro-4-(1-azabicyclo[2.2.1]heptan-2-ylamino)quinolineSₙAr
Primary Amine3-(chloromethyl)quinoline3-((Alkylamino)methyl)quinolineSₙ2 Substitution
Secondary Amine3-(chloromethyl)quinoline3-((Dialkylamino)methyl)quinolineSₙ2 Substitution

Note: The table includes analogous reactions to illustrate the reactivity patterns.

Sulfur and selenium nucleophiles are effective reagents for substitution reactions with 3-(chloromethyl)quinoline, yielding thioethers (sulfides) and selenoethers, respectively. These reactions are typically carried out by deprotonating the corresponding thiol or selenol with a base (e.g., sodium hydroxide, sodium ethoxide) to form the more potent thiolate or selenolate anion. Ambident nucleophiles like the thiocyanate (B1210189) ion (SCN⁻) can also be used, which can attack via either the sulfur or nitrogen atom, though attack through the softer sulfur atom is generally favored with alkyl halides. nih.gov

The use of thiols as "multitasking" reagents has been demonstrated in cascades that convert indoles into functionalized quinolines, highlighting the robust reactivity of thiols with haloalkyl precursors. wikipedia.org

Table 2: Representative Thiolation and Selenylation Reactions

NucleophileElectrophileProduct TypeReaction Conditions
Thiophenol3-(Chloromethyl)quinolineQuinolin-3-ylmethyl phenyl sulfideBase (e.g., K₂CO₃), Solvent (e.g., DMF)
Sodium benzeneselenolate3-(Chloromethyl)quinolineQuinolin-3-ylmethyl phenyl selenidePolar aprotic solvent (e.g., DMF)
Potassium thiocyanate3-(Chloromethyl)quinolineQuinolin-3-ylmethyl thiocyanateSolvent (e.g., Ethanol), Heat
Potassium thioacetate3-(Chloromethyl)quinolineS-(Quinolin-3-ylmethyl) ethanethioateSolvent (e.g., Acetone)

The chloromethyl group can be displaced by carbon nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

Alkylation with Organometallic Reagents: Strong carbon nucleophiles such as Grignard reagents (R-MgBr) and organocuprates (R₂CuLi) can react with 3-(chloromethyl)quinoline. Phenylmagnesium bromide, for instance, is a strong nucleophile that readily adds to electrophilic centers. wikipedia.org While Grignard reagents are highly reactive, softer nucleophiles like Gilman reagents (lithium dialkylcuprates) are often preferred for cleaner substitution with alkyl halides, minimizing side reactions.

Friedel-Crafts Alkylation: 3-(Chloromethyl)quinoline hydrochloride can serve as the electrophile in a Friedel-Crafts alkylation reaction. edubirdie.com In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), a carbocation or a highly polarized complex is generated, which is then attacked by an electron-rich aromatic ring (e.g., benzene (B151609), toluene), resulting in the formation of a 3-(arylmethyl)quinoline.

Oxygen-based nucleophiles can also displace the chloride to form ethers and esters.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide or phenoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Treating 3-(chloromethyl)quinoline with a sodium alkoxide (NaOR) or sodium phenoxide (NaOAr) in a suitable solvent yields the corresponding 3-(alkoxymethyl)quinoline or 3-(aryloxymethyl)quinoline. A related synthesis involving the reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines has been reported. researchgate.net

Ester Formation: Carboxylate anions (RCOO⁻), typically used as their sodium or potassium salts, can act as nucleophiles to attack the chloromethyl group. This reaction, usually conducted in a polar aprotic solvent, produces quinolin-3-ylmethyl esters. For example, reacting 3-(chloromethyl)quinoline with potassium acetate (B1210297) would yield quinolin-3-ylmethyl acetate.

Reactivity of the Quinoline Core

The quinoline ring system is a bicyclic heteroaromatic compound. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack. Conversely, the benzene ring (carbocyclic ring) is more electron-rich and is the site of electrophilic aromatic substitution (EAS).

Electrophilic attack on the unsubstituted quinoline ring occurs preferentially at the C5 and C8 positions. This regioselectivity is governed by the stability of the resulting Wheland intermediate (arenium ion). Attack at C5 or C8 allows the positive charge to be delocalized over two resonance structures while keeping the aromatic sextet of the pyridine ring intact. Attack at C6 or C7 results in a less stable intermediate where the positive charge cannot be as effectively delocalized without disrupting the pyridine ring's aromaticity.

The presence of the 3-(chloromethyl) group on the pyridine ring influences the reactivity and regioselectivity of subsequent EAS reactions. The chloromethyl group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. This effect further deactivates the already electron-poor pyridine ring. However, its influence on the reactivity of the distant carbocyclic ring is less pronounced. The primary directing effect for a new electrophile will still be towards the C5 and C8 positions of the benzene ring. The deactivating nature of the substituent may require harsher reaction conditions (e.g., stronger acids, higher temperatures) compared to unsubstituted quinoline.

Oxidative Transformations of the Quinoline Nitrogen (e.g., N-oxidation)

The nitrogen atom of the quinoline ring in 3-(Chloromethyl)quinoline is susceptible to oxidation, typically yielding the corresponding quinoline N-oxide. This transformation is significant as it electronically modifies the quinoline system, enhancing its reactivity towards both electrophilic and nucleophilic substitution. The formation of the N-oxide polarizes the N-O bond, which in turn influences the electron density of the heterocyclic ring.

Specifically, N-oxidation increases the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. Furthermore, the N-oxide functionality can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at positions that are otherwise difficult to access, such as C8. nih.gov Reactions of quinoline N-oxides with various reagents can lead to a range of functionalized products. For instance, deoxygenative functionalization allows for the introduction of substituents at the C2 position. beilstein-journals.orgresearchgate.net This increased reactivity makes quinoline N-oxides valuable intermediates in organic synthesis. clockss.orgresearchgate.net An example is the electrochemical reaction with morpholine, catalyzed by copper(II) acetate, which can lead to C2 or C4 amination depending on the solvent. mdpi.com

Table 1: Selected Reactions of Quinoline N-Oxides This table is representative of quinoline N-oxide reactivity in general, which is applicable to the N-oxide of 3-(chloromethyl)quinoline.

Reaction Type Reagents/Catalyst Position of Functionalization Product Type
C2-Heteroarylation N-sulfonyl-1,2,3-triazoles C2 α-Triazolylquinolines beilstein-journals.org
C2-Arylation Arylzinc reagents / TFAA C2 2-Arylquinolines researchgate.net
C2-Amination O-benzoylhydroxylamines / CuCl C2 2-Aminoquinolines mdpi.com
C2-Alkylation Tosyl hydrazones / CuI C2 2-Alkylquinolines nih.gov

Reductive Processes of the Quinoline Ring System

The quinoline ring system can undergo reduction, most commonly involving the hydrogenation of the pyridine portion of the heterocycle. This transformation typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The specific outcome of the reduction is dependent on the catalyst and reagents employed.

Catalytic hydrogenation is a common method for this process. For instance, gold nanoparticles supported on TiO2 have been shown to effectively catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol (B145695) as the reductant system. researchgate.net The proposed mechanism for this transformation involves the stereoselective addition of two hydrides from the hydrosilane to positions C2 and C4 of the quinoline ring, and two protons from ethanol to position C3 and the nitrogen atom. researchgate.net The choice of catalyst and hydrogen source is crucial for achieving high yields and selectivity.

Metal-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Group

The chloromethyl group at the C3 position is a reactive handle for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. The C(sp³)-Cl bond behaves similarly to a benzylic halide, making it a suitable electrophile for such transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions. The general mechanism for these reactions involves an oxidative addition of the organohalide (in this case, the C-Cl bond of the chloromethyl group) to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

A notable example is the domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes. irantypist.com In this reaction, the first coupling occurs at the more reactive C2-Cl position. However, the chloromethyl group also participates in a subsequent intermolecular reaction where the nitrogen atom of one quinoline molecule displaces the chloride of the chloromethyl group on another molecule, forming a dimeric quinolinium salt. irantypist.com This demonstrates the accessibility of the chloromethyl group for nucleophilic substitution, a key step in many coupling cycles. While direct palladium-catalyzed cross-coupling at the chloromethyl group with organometallic reagents like boronic acids (Suzuki coupling) or organozincs (Negishi coupling) is plausible, the reactivity of other sites on the quinoline ring, such as aryl halides, must be considered for selective transformations. irantypist.comnih.govmdpi.com

Table 2: Palladium-Catalyzed Reaction of a 3-(Chloromethyl)quinoline Derivative

Starting Material Coupling Partner Catalyst/Reagents Product Type Yield Reference

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions provide an alternative, often more economical, method for forming new bonds. These reactions are particularly effective for forming C-N, C-O, and C-S bonds (Ullmann condensation) and can also be used for C-C bond formation. rsc.orgmdpi.com The chloromethyl group can serve as an electrophilic partner in these transformations.

For instance, copper-catalyzed coupling with various nucleophiles such as azoles, phenols, or thiols is a viable pathway for functionalizing the 3-position via the methyl linker. rsc.org Copper catalysis can also be employed in multicomponent reactions to synthesize complex quinoline derivatives, where an in-situ generated species could potentially react with the chloromethyl group. researchgate.netnih.gov While direct examples starting specifically with this compound are not prevalent in the cited literature, the established reactivity of benzylic halides in copper-catalyzed systems strongly suggests the feasibility of such transformations. nus.edu.sg

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both the reactive chloromethyl group and the quinoline nucleus, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. nih.govsnnu.edu.cn These reactions often proceed through an initial reaction at the chloromethyl group followed by a cyclization event onto the quinoline ring.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide a direct route to fused polycyclic structures. This can be achieved by first introducing a substituent (often via the chloromethyl group) that contains a nucleophilic or electrophilic center, which can then react with another part of the quinoline molecule to form a new ring.

A clear example involves the reaction of ethyl 4-(bromomethyl)-2-(chloromethyl)quinolin-3-carboxylate, a related derivative, in a one-pot reaction with salicylaldehydes. globethesis.com In this process, the halomethyl groups react with the salicylaldehyde (B1680747) to construct new benzofuran (B130515) rings fused to the quinoline core, resulting in complex 2,4-di(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. globethesis.com This demonstrates a powerful strategy where the halomethyl group acts as an anchor point for building additional fused rings. Other strategies for forming fused quinolines often involve the cyclization of precursors onto a pre-formed aromatic ring, a principle that can be applied by designing appropriate substituents on the 3-(chloromethyl)quinoline scaffold. nih.govresearchgate.netnih.gov

Cycloaddition Reactions

A comprehensive review of scientific literature does not yield specific examples of this compound participating directly as a reactant in cycloaddition reactions. While the quinoline scaffold itself can be synthesized via various cyclization and annulation strategies that are conceptually related to cycloadditions, the functionalized derivative this compound is more commonly utilized for its reactivity at the chloromethyl substituent.

In a broader context, quinoline derivatives can be involved in cycloaddition-type processes. For instance, the synthesis of substituted quinolines can be achieved through organocatalytic formal [3+3] cycloadditions. researchgate.net Additionally, 1,3-dipolar cycloaddition reactions are a known method for constructing heterocyclic rings, such as isoxazolines, though this has not been specifically documented with this compound as the dipolarophile or the 1,3-dipole. youtube.com The primary reactivity of this compound is centered on the electrophilic nature of the carbon atom in the chloromethyl group, making it a prime candidate for nucleophilic substitution reactions rather than cycloadditions.

Strategic Applications of 3 Chloromethyl Quinoline Hydrochloride in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Architectures

The reactive nature of the chloromethyl group makes 3-(Chloromethyl)quinoline (B24877) hydrochloride an exceptional starting material for constructing elaborate heterocyclic systems. The quinoline (B57606) nucleus can be readily incorporated into larger, more complex structures through reactions targeting the benzylic chloride functionality.

The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution, providing a straightforward pathway for the introduction of diverse functional groups onto the quinoline scaffold. This reactivity is the foundation for creating a vast library of novel quinoline derivatives. By reacting 3-(Chloromethyl)quinoline hydrochloride with various nucleophiles (e.g., amines, thiols, alcohols, cyanides), chemists can append new side chains and functional moieties at the 3-position. This strategy is fundamental to structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. The synthesis of such derivatives is a key step toward developing new therapeutic agents and functional materials. google.comorganic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleResulting Functional GroupProduct Class
AmineR-NH₂-CH₂-NH-R3-(Aminomethyl)quinoline
ThiolR-SH-CH₂-S-R3-(Thioether)quinoline
AlkoxideR-O⁻Na⁺-CH₂-O-R3-(Alkoxymethyl)quinoline
CyanideKCN-CH₂-CN3-(Quinolinyl)acetonitrile

A significant application of chloromethylated quinolines is in the synthesis of polycyclic systems where the quinoline ring is fused to other heterocyclic structures. researchgate.net A notable example is the construction of quinolino-oxepine frameworks. semanticscholar.orgresearchgate.net Research has demonstrated a facile, two-step procedure for creating these complex molecules. The process begins with a one-pot synthesis involving a chloromethyl quinoline derivative and a substituted phenol, followed by an intramolecular Friedel-Crafts acylation. researchgate.net This methodology provides efficient access to tetracyclic-fused benzoxepinoquinoline systems, which are rare and of interest for their potential biological activities. researchgate.netresearchgate.net The strategy highlights how the chloromethyl group can act as a linchpin to connect the quinoline core with another aromatic system, which then undergoes cyclization to form the final fused architecture. semanticscholar.org

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. juniperpublishers.com this compound is an ideal substrate for creating such hybrids, particularly those involving triazole linkers. The synthesis of quinoline-triazole hybrids is often achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov In a typical synthetic route, the chloromethyl group is first converted to an azide (B81097). This quinolinyl-azide intermediate is then reacted with a terminal alkyne bearing another pharmacophore to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole linker. juniperpublishers.comresearchgate.net This approach has been successfully used to synthesize novel quinoline-triazole hybrids, quinoline-benzimidazole hybrids, and quinoline-morpholine coupled triazoles, which have been investigated for their potent biological activities. nih.govnih.govresearchgate.net

Table 2: Synthetic Strategy for Quinoline-Triazole Hybrids

StepReactionIntermediate/ProductPurpose
1Azide Substitution3-(Azidomethyl)quinolineIntroduce the azide functionality for click reaction.
2Click Chemistry (CuAAC)Quinoline-1,2,3-triazole-PharmacophoreCovalently link the quinoline scaffold to another bioactive molecule via a stable triazole ring.

Precursor for Advanced Molecular Scaffolds

Beyond its direct use in constructing complex heterocycles, this compound serves as a crucial intermediate for generating specialized molecular scaffolds with applications in coordination chemistry and the broader field of functional organic molecules.

Quinoline derivatives are well-known for their ability to act as ligands in coordination chemistry, owing to the Lewis basicity of the ring nitrogen. researchgate.net The chloromethyl group at the 3-position provides a convenient handle to introduce additional donor atoms (e.g., N, O, S), thereby creating multidentate ligands capable of forming stable complexes with various metal ions. By substituting the chloride with moieties containing functional groups like hydrazides, phenols, or other heterocycles, a diverse range of chelating ligands can be synthesized. researchgate.net These quinoline-based metal complexes are of significant interest for their potential applications in catalysis and as anticancer agents. For example, complexes of copper(II), zinc(II), and manganese(II) with quinoline-derived ligands have been synthesized and studied for their cytotoxicity toward cancer cell lines. researchgate.net

The utility of this compound extends to its role as a versatile intermediate for introducing the quinoline moiety into a wide array of organic structures. google.com Its ability to function as an alkylating agent allows it to be incorporated into larger molecules designed for specific functions, such as pharmaceuticals or crop protection agents. google.com The quinoline scaffold is a common feature in many bioactive compounds, and this reagent provides a reliable method for its inclusion. The transformation of the chloromethyl group into other functionalities (e.g., aldehydes, carboxylic acids, amines) further expands its synthetic potential, allowing it to serve as a precursor for an even broader range of complex target molecules. iipseries.org

Application in Corrosion Inhibition Studies and Mechanisms

The application of quinoline derivatives as corrosion inhibitors for various metals, particularly steel in acidic environments, has been a subject of extensive research. These compounds are effective due to the presence of the nitrogen heteroatom, the planar aromatic quinoline ring, and other substituents that can facilitate adsorption onto the metal surface.

The primary mechanism by which this compound and related quinoline derivatives inhibit corrosion is through the formation of a protective adsorption layer on the metal surface. This layer acts as a barrier, isolating the metal from the corrosive medium. The adsorption process is influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

The adsorption of quinoline derivatives on a metal surface can occur through different modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, while the inhibitor can become protonated. The presence of counter-ions, such as chloride ions in hydrochloric acid, can facilitate the adsorption of the protonated quinoline molecules.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal atoms, leading to the formation of a coordinate-type bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the quinoline ring can be donated to the vacant d-orbitals of the metal atoms.

Studies on various quinoline derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. najah.edunajah.edupsu.edu The strength and stability of this adsorbed layer are crucial for the effectiveness of the corrosion inhibition.

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the effect of inhibitors on the kinetics of corrosion reactions.

Potentiodynamic Polarization Studies: These studies reveal that quinoline derivatives, including those structurally similar to this compound, typically act as mixed-type inhibitors. najah.edujmaterenvironsci.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive solution leads to a decrease in the corrosion current density (i_corr), which is a direct measure of the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film formed by the inhibitor. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) increases significantly, indicating a slower corrosion process. jmaterenvironsci.com The double-layer capacitance (C_dl) generally decreases, which is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, leading to an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant.

Research on a closely related compound, 5-((2-(4-dimethylamino)-phenyl-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol, demonstrated a significant increase in inhibition efficiency with increasing concentration in a 0.5 M H₂SO₄ solution. researchgate.net Similarly, a study on other quinoline derivatives showed high inhibition efficiencies for mild steel in 1 M HCl. najah.edu

Table 1: Inhibition Efficiency of Quinoline Derivatives from Potentiodynamic Polarization and EIS

Compound Concentration (M) Inhibition Efficiency (%) from Polarization Inhibition Efficiency (%) from EIS Reference
5-((2-(4-dimethylamino)-phenyl-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol 10⁻³ 94.2 93.8 researchgate.net
5-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol 10⁻³ 91.5 90.7 researchgate.net
5-(azidomethyl)quinolin-8-ol (8QN3) 5x10⁻³ 90.0 (from weight loss) - najah.edu
5-((benzylamino)methyl)quinolin-8-ol (8QN2) 5x10⁻³ 88.0 (from weight loss) - najah.edu
ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) 5x10⁻³ 86.0 (from weight loss) - najah.edu

The data clearly indicates that the inhibition efficiency of quinoline derivatives is concentration-dependent, with higher concentrations generally providing better protection. The mechanism is attributed to the strong adsorption of these molecules on the steel surface, forming a protective barrier against the corrosive environment.

Advanced Spectroscopic Characterization and Structural Elucidation of Reaction Intermediates and Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. Due to the electron-withdrawing nature of the protonated quinolinium nitrogen, the protons on the heterocyclic ring (especially H2 and H4) would be significantly deshielded, appearing at a lower field (higher ppm). The protons on the carbocyclic (benzene) ring will resonate at slightly higher fields. The methylene protons (-CH₂Cl) would appear as a singlet, typically in the range of 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the quinoline (B57606) ring are expected to resonate in the aromatic region (approx. 120-150 ppm). The carbons adjacent to the nitrogen atom (C2 and C8a) would be shifted downfield. The carbon of the chloromethyl group (-CH₂Cl) would appear in the aliphatic region, typically between 40-50 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignments. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Chloromethyl)quinoline (B24877) Hydrochloride

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~9.0C2: ~150
H4~8.5C3: ~135
H5~7.8C4: ~138
H6~7.6C4a: ~128
H7~7.9C5: ~130
H8~8.1C6: ~128
-CH₂Cl~4.8C7: ~131
C8: ~129
C8a: ~148
-CH₂Cl: ~45

Note: These are estimated values based on general data for quinoline derivatives and have not been experimentally verified from available literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in 3-(Chloromethyl)quinoline hydrochloride. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the N⁺-H stretch of the hydrochloride salt. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system typically appear in the 1500-1650 cm⁻¹ region. researchgate.netastrochem.orgresearchgate.netnist.gov The C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region, generally between 600-800 cm⁻¹. Aromatic C-H out-of-plane bending vibrations, which are useful for confirming substitution patterns, would be observed between 700-900 cm⁻¹. astrochem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. researchgate.netacs.org The symmetric stretching of the quinoline ring would be particularly prominent. Protonation at the nitrogen can cause significant changes in the Raman bands in the 1500-1650 cm⁻¹ region, which can serve as markers for the formation of the hydrochloride salt. researchgate.net

Table 2: Key Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N⁺-H stretch2500-3000 (broad)IR
Aromatic C-H stretch3000-3100IR, Raman
C=C / C=N ring stretch1500-1650IR, Raman
Aromatic C-H bend700-900IR
C-Cl stretch600-800IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the analysis would typically be performed on the free base, 3-(chloromethyl)quinoline, after deprotonation.

The molecular ion peak [M]⁺ for the free base (C₁₀H₈ClN) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 177.03 g/mol ). nih.gov The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for such compounds involve the loss of the chloromethyl group or cleavage of the C-Cl bond. chemguide.co.uklibretexts.orgyoutube.comlibretexts.org A primary fragmentation would be the loss of a chlorine radical (Cl•) to form an ion at m/z ≈ 142. Another significant fragmentation could be the cleavage of the C-C bond to lose the entire -CH₂Cl group, although loss of a stable radical is more likely. The quinoline ring itself is quite stable, so further fragmentation would involve the characteristic loss of HCN (27 mass units) from the heterocyclic ring. nist.gov

Predicted mass-to-charge ratios for various adducts of the protonated molecule can also be calculated, such as [M+H]⁺ at m/z 178.04181. vulcanchem.comuni.lu

Table 3: Predicted Mass Spectrometry Data for 3-(Chloromethyl)quinoline

Ion / Fragment Predicted m/z Notes
[M]⁺ (³⁵Cl)177.03Molecular ion of the free base
[M+2]⁺ (³⁷Cl)179.03Isotope peak for chlorine
[M-Cl]⁺142.04Loss of chlorine radical
[M-HCN]⁺150.02Loss of hydrogen cyanide from molecular ion
[M+H]⁺178.04Protonated molecule (as hydrochloride)

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing (if relevant)

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not found in the searched literature, analysis of related quinoline hydrochloride salts provides valuable insights into the expected crystal packing and intermolecular interactions. nih.govresearchgate.net

An XRD analysis would confirm the planar structure of the quinoline ring system. It would also determine the bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would show the interaction between the quinolinium cation and the chloride anion. A key feature would be the hydrogen bond between the protonated nitrogen of the quinoline ring (N⁺-H) and the chloride anion (Cl⁻). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs ultraviolet light. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show multiple absorption bands characteristic of the quinoline core. researchgate.netresearchgate.netnist.govbeilstein-journals.org

Typically, quinoline and its derivatives exhibit two or three main absorption bands. These correspond to π → π* electronic transitions within the aromatic system. For the parent quinoline molecule, strong absorptions are observed around 225 nm, 275 nm, and 315 nm. nist.gov The exact positions (λ_max) and intensities (molar absorptivity, ε) of these bands for this compound would be influenced by the chloromethyl substituent and the protonation of the nitrogen atom, which can cause shifts in the absorption maxima (either bathochromic or hypsochromic).

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition Type Approximate λ_max (nm)
π → π~230
π → π~280
π → π*~320

Note: These are typical values for quinoline derivatives and may vary depending on the solvent and specific electronic effects.

Computational Chemistry and Theoretical Investigations of 3 Chloromethyl Quinoline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.netresearchgate.net This approach is favored for its balance of computational cost and accuracy, making it well-suited for analyzing systems like quinoline (B57606) derivatives. arabjchem.orgmalariaworld.org DFT calculations for 3-(Chloromethyl)quinoline (B24877) hydrochloride focus on correlating the electron density with the molecule's energy, which in turn allows for the prediction of a wide range of chemical and physical properties. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve the Kohn-Sham equations for the system. arabjchem.orgbhu.ac.in

Molecular Geometry Optimization and Conformer Analysis

A fundamental step in any theoretical investigation is the optimization of the molecule's geometry to find its lowest energy structure on the potential energy surface. malariaworld.org For 3-(Chloromethyl)quinoline hydrochloride, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is identified. The presence of the rotatable chloromethyl group (-CH₂Cl) at the 3-position introduces the possibility of different conformers.

Conformational analysis is the exploration of these various spatial arrangements and their relative energies. arxiv.org The dihedral angle between the quinoline ring and the C-Cl bond of the side chain is a key degree of freedom. Computational methods can identify the global minimum energy conformer as well as other local minima, which may be accessible at room temperature. arxiv.org The optimized geometry provides data on structural parameters. For a similar compound, 3-bromomethyl-2-chloro-quinoline, X-ray crystallography has established precise bond lengths and angles, such as a dihedral angle of 179.07(1)° between the phenyl and pyridine (B92270) rings, indicating a nearly planar two-ring structure. semanticscholar.org DFT-optimized geometries for this compound would be expected to show similar planarity in the quinoline core.

Table 1: Representative Optimized Geometrical Parameters for Quinoline Derivatives

ParameterTypical Value (Å or °)Method
C4-N7 Bond Length1.3608DFT/B3LYP
C8-N7 Bond Length1.3190DFT/B3LYP
C4-C5 Bond Length1.4211DFT/B3LYP
C1-C2-C3 Bond Angle115.7(5)X-ray Crystallography

Note: Data is based on similar quinoline structures and serves as an illustrative example. arabjchem.orgsemanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. sapub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For quinoline derivatives, DFT calculations show that the HOMO is typically distributed over the π-system of the quinoline ring, while the LUMO is also located on the aromatic system. The introduction of the chloromethyl group influences the energies and distributions of these orbitals. arabjchem.orgmalariaworld.org The analysis of FMOs helps in predicting which parts of the molecule are susceptible to electrophilic or nucleophilic attack. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Quinoline Derivative 1-6.84-1.625.22
Quinoline Derivative 2-7.15-2.015.14
Quinoline Derivative 3-6.55-1.485.07

Note: These values are representative examples from studies on various quinoline compounds to illustrate the typical range of FMO energies. researchgate.netarabjchem.orgresearchgate.net

Electrostatic Potential Surface (ESP) Characteristics

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. bhu.ac.in The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the ESP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The π-electron cloud of the aromatic rings would also contribute to this negative potential. In contrast, the hydrogen atoms, particularly the one associated with the hydrochloride proton on the nitrogen, would exhibit a strong positive potential (blue). bhu.ac.in The area around the chlorine atom would also show some negative potential, while the attached methylene (B1212753) hydrogens would be positive. This visualization helps identify sites for intermolecular interactions. malariaworld.org

Fukui Functions and Reactivity Indices

While ESP maps provide a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific prediction of reactivity. researchgate.net Derived from DFT, Fukui functions measure the change in electron density at a specific point in the molecule as the total number of electrons changes. arabjchem.org There are three main types of Fukui functions:

f+(r): Predicts reactivity towards a nucleophilic attack (electron acceptance). A high value on an atom indicates it is a likely site for nucleophilic attack.

f-(r): Predicts reactivity towards an electrophilic attack (electron donation). A high value indicates a likely site for electrophilic attack.

f0(r): Predicts reactivity towards a radical attack.

For this compound, Fukui analysis would likely identify the carbon atom of the chloromethyl group as a primary site for nucleophilic attack (high f+), due to the electron-withdrawing effect of the chlorine atom. researchgate.net Conversely, various carbon atoms within the electron-rich quinoline ring and the nitrogen atom would be predicted as sites for electrophilic attack (high f-). arabjchem.orgresearchgate.net These indices provide a more refined understanding of local reactivity than FMO analysis alone.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed profile of the reaction's potential energy surface can be constructed. This allows for the determination of reaction kinetics and thermodynamics, providing insights that can be difficult to obtain experimentally. For quinoline derivatives, DFT methods have been used to study reaction mechanisms. chim.it

Transition State Analysis of Key Transformations

A key transformation for this compound is the nucleophilic substitution at the chloromethyl group, where the chloride ion acts as a leaving group. Transition state (TS) analysis is the computational procedure for identifying the highest energy point along the lowest energy path connecting reactants and products—the transition state.

The process involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. A crucial step in confirming a true transition state is a vibrational frequency analysis. A genuine TS structure will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Cl bond and formation of the new C-Nucleophile bond).

For a typical SN2 reaction involving this compound, computational analysis would model the approach of a nucleophile to the methylene carbon. The transition state would feature an elongated C-Cl bond and a partially formed bond between the carbon and the incoming nucleophile. The energy difference between the reactants and this transition state defines the activation energy barrier for the reaction, a critical parameter that governs the reaction rate.

Simulation of Solvent Effects on Reactivity

Currently, there are no specific studies in the scientific literature that simulate the effect of solvents on the reactivity of this compound. Research on other quinoline derivatives has shown that solvent polarity can significantly influence properties such as dipole moments and solvation energies, which in turn affect their reactivity. For instance, quantum chemical calculations on compounds like 4-carboxy- and 4-aminoquinoline (B48711) have demonstrated a non-linear relationship between the energy of solvation and solvent polarity. Such investigations for this compound would be crucial for understanding its chemical behavior in different reaction media, but this research has yet to be published.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics simulations are a powerful tool for studying the non-covalent interactions between molecules, which govern their physical properties and behavior in biological systems. While MD simulations have been extensively used to study the interaction of various quinoline derivatives with biological targets like enzymes, there are no specific MD simulation studies focused on the intermolecular interactions of this compound itself in the available literature. Such studies would be invaluable for understanding its aggregation behavior, solubility, and potential interactions with other molecules, but this area remains unexplored for this specific compound.

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical models by comparing predicted properties with experimental data. This can include spectroscopic data (NMR, IR, UV-Vis), geometric parameters from X-ray crystallography, and reactivity data. For many compounds, DFT and other quantum chemical methods have been successfully used to predict these observables with a high degree of accuracy. However, for this compound, there are no published studies that systematically correlate theoretical predictions with experimental observables. Such research would be essential for validating computational models for this compound and enabling the reliable prediction of its properties.

Emerging Research Frontiers and Future Prospects for 3 Chloromethyl Quinoline Hydrochloride

Development of Novel Catalytic Systems for its Transformations

The reactivity of the chloromethyl group in 3-(chloromethyl)quinoline (B24877) hydrochloride makes it an ideal substrate for a wide range of chemical transformations. The development of novel catalytic systems is paramount to unlocking its full synthetic potential, enabling the creation of complex molecules with high efficiency and selectivity. Transition-metal catalysis, in particular, offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Research into related 2,3-substituted quinolines has demonstrated the utility of palladium catalysis. For instance, studies have shown that 2-chloro-3-(chloromethyl)quinolines can react with terminal acetylenes in the presence of a PdCl2/PPh3 catalyst system. chim.it This type of Sonogashira coupling reaction, which forms a new carbon-carbon bond, could be adapted for 3-(chloromethyl)quinoline hydrochloride to introduce alkyne-containing side chains, leading to novel quinoline (B57606) derivatives. The development of catalysts that are more active, stable, and tolerant of various functional groups will be a key area of future research. This includes the exploration of different metals, ligands, and reaction conditions to optimize yield and selectivity for transformations starting from the 3-(chloromethyl) moiety.

Furthermore, the broader field of quinoline synthesis has seen the application of various nanocatalysts and reusable catalysts to improve efficiency and sustainability. nih.govnih.gov These innovations in catalyst design for the formation of the quinoline ring can inspire the development of new catalytic systems for the specific functionalization of this compound. For example, magnetic nanoparticles or solid-supported catalysts could be engineered to facilitate nucleophilic substitution reactions at the chloromethyl position, allowing for easy separation and catalyst recycling.

Catalyst SystemTransformation TypePotential Application for 3-(CMQ)HCl
Palladium (e.g., PdCl2/PPh3)Cross-coupling (e.g., Sonogashira)Introduction of alkynyl, aryl, or vinyl groups
Nickel NanoparticlesFriedländer Synthesis (related)Potential for C-C bond formation
Solid-supported acids/basesNucleophilic SubstitutionAttachment of various functional groups (amines, thiols, etc.)

CMQ = (Chloromethyl)quinoline

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing chemical manufacturing by offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. researchgate.netsyrris.com Integrating the synthesis and transformations of this compound into flow chemistry and automated platforms represents a significant frontier for producing this intermediate and its derivatives more efficiently and safely.

The synthesis of the quinoline core itself has been successfully adapted to flow conditions. For example, classical named reactions like the Doebner-Miller and Skraup reactions have been performed in continuous flow reactors, often using water as a solvent, which presents a greener and more practical route. researchgate.net These established flow protocols for quinoline synthesis could be adapted for the continuous production of precursors to this compound. Moreover, subsequent functionalization steps, such as the chloromethylation and reactions involving the chloromethyl group, could be "telescoped" in a continuous sequence, minimizing manual handling and purification steps. mdpi.com

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, can accelerate the discovery of new derivatives. soci.org By systematically varying reactants, catalysts, and conditions (temperature, pressure, residence time), these platforms can rapidly generate libraries of novel compounds derived from this compound for screening in drug discovery or materials science applications. syrris.com For example, a flow system could be designed to react 3-(chloromethyl)quinoline with a diverse set of amines, thiols, or other nucleophiles, quickly producing a wide array of derivatives for biological evaluation. nih.gov

Flow Chemistry ApplicationAdvantageRelevance to 3-(CMQ)HCl
Tandem Photoisomerization-CyclizationHigh throughput, high yieldPotential for novel quinoline core synthesis routes. vapourtec.com
Ozonolysis in a Low Flow ReactorEfficient, controlled oxidationPathway to pyridine-2,3-dicarboxylic acid from the quinoline core. rsc.org
Doebner-Miller Reaction in WaterGreen solvent, rapid synthesisSustainable production of the foundational quinoline structure. researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field rich with opportunity for creating complex, functional architectures. mdpi.com The quinoline ring, with its aromatic system capable of π–π stacking and a nitrogen atom that can participate in hydrogen bonding, is an attractive building block for supramolecular assembly. acs.org Despite this, quinoline remains a relatively underexplored motif in this area. acs.org this compound provides a reactive handle to introduce functionalities specifically designed to direct self-assembly.

By replacing the chlorine atom with groups capable of specific non-covalent interactions (e.g., hydrogen bond donors/acceptors, metal-coordinating ligands, or long alkyl chains for solvophobic effects), derivatives of 3-(chloromethyl)quinoline can be designed to form well-defined supramolecular structures like helices, sheets, or cages. acs.org For instance, research on other substituted quinolines has shown that intermolecular hydrogen bonds and offset π–π stacking interactions can direct the formation of intricate helical superstructures in the solid state. acs.org The introduction of a flexible side chain at the 3-position via the chloromethyl group could provide the necessary conformational freedom and specific interactions to guide the assembly of such complex architectures. These organized assemblies could find applications in areas such as molecular recognition, sensing, or the development of novel "smart" materials.

Sustainable and Environmentally Benign Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov Traditional methods for synthesizing quinolines, such as the Skraup or Friedländer reactions, often rely on harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant environmental concerns. nih.govnih.gov A major area of future research is the development of sustainable and environmentally benign routes to this compound and its precursors.

Recent advances have focused on several key areas of green chemistry:

Use of Green Solvents: Water has been successfully employed as a solvent for quinoline synthesis under microwave irradiation, offering an economical and non-toxic alternative to volatile organic solvents. tandfonline.com

Alternative Energy Sources: Microwave and ultrasound irradiation have been used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

One-Pot, Multi-Component Reactions: Combining several synthetic steps into a single operation reduces waste from intermediate purification and minimizes solvent use. researchgate.nettandfonline.com

Development of Reusable Catalysts: The use of solid acid catalysts, magnetic nanoparticles, and ionic liquids allows for easy separation and recycling of the catalyst, reducing waste and cost. nih.govnih.gov

Applying these principles to the entire synthetic sequence of this compound will be a critical goal. This involves not only the initial formation of the quinoline ring but also the chloromethylation step, seeking alternatives to potentially hazardous chloromethylating agents and developing catalytic rather than stoichiometric approaches.

Green Chemistry ApproachExampleEnvironmental Benefit
Solvent Selection Water, Polyethylene glycol (PEG), Deep eutectic solventsReduced use of volatile organic compounds (VOCs). tandfonline.com
Catalysis Nanocatalysts (e.g., TiO2-NPs, NiO), Reusable acids (e.g., Amberlyst-15)Catalyst recyclability, lower catalyst loading, milder conditions. nih.govtandfonline.com
Energy Input Microwave irradiation, UltrasoundFaster reactions, reduced energy consumption. nih.gov
Process Design One-pot, three-component synthesisFewer workup/purification steps, less solvent waste. tandfonline.com

Advanced Spectroscopic and Mechanistic Studies for Complex Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques, coupled with computational chemistry, are powerful tools for elucidating the intricate steps of complex reactions involving this compound.

Future research will likely involve the use of in-situ spectroscopic methods, such as reaction-monitoring NMR or IR spectroscopy, to identify transient intermediates and determine reaction kinetics. Such studies can provide direct evidence for proposed mechanistic pathways. For example, in the study of quinoline hydrosilylation, deuterium (B1214612) labeling and crossover experiments were used to support a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov Similar isotopic labeling studies could be applied to nucleophilic substitution reactions at the chloromethyl group of this compound to determine whether the reaction proceeds via an S_N1 or S_N2 pathway under various conditions.

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for studying reaction mechanisms and predicting molecular properties. nih.gov DFT calculations can be used to model reaction energy profiles, characterize transition states, and simulate spectroscopic data (NMR, IR) to be compared with experimental results. nih.gov For quinoline derivatives, DFT has been used to understand electronic structure, predict reactivity, and analyze photophysical properties. nih.gov Applying these computational tools to the reactions of this compound will enable a more rational design of catalysts and reaction conditions to achieve desired outcomes with high precision.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Chloromethyl)quinoline hydrochloride with high purity (>97%)?

  • Methodology : Optimize chlorination of the quinoline precursor using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol or acetonitrile to achieve >97% purity .
  • Key Parameters : Temperature (80–100°C), reaction time (6–12 hours), and stoichiometric excess of chlorinating agents (1.2–1.5 equivalents).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and the chloromethyl group (δ 4.5–5.0 ppm for CH₂Cl) in deuterated DMSO or CDCl₃ .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 214.08 (C₁₀H₈ClN·HCl) .

Q. What storage conditions prevent degradation of this compound?

  • Methodology : Store in airtight glass containers at room temperature (15–25°C) away from light and moisture. Avoid proximity to strong oxidizers (e.g., peroxides, nitrates) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 183–187°C vs. other ranges)?

  • Methodology : Verify purity via HPLC and differential scanning calorimetry (DSC). Impurities like unreacted precursors or by-products (e.g., di-chlorinated derivatives) may lower observed melting points. Recrystallize samples multiple times and compare with literature values from peer-reviewed sources .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodology : Use kinetic studies (e.g., varying nucleophile concentration) and DFT calculations to analyze the leaving group ability of Cl⁻. The chloromethyl group undergoes SN₂ reactions with amines or thiols, forming quinoline-based intermediates for drug discovery .
  • Example : React with piperazine to form a tertiary amine linkage, monitored by ¹H NMR disappearance of CH₂Cl signals .

Q. How does this compound interact with biological macromolecules in pharmacological studies?

  • Methodology : Perform molecular docking simulations targeting quinoline-binding proteins (e.g., cytochrome P450). Validate with in vitro assays measuring IC₅₀ values against cancer cell lines. Use fluorescence quenching to study binding affinity with serum albumin .

Data Contradiction Analysis

Q. Why do some studies report varying yields in the synthesis of this compound?

  • Analysis : Differences arise from solvent choice (polar aprotic vs. protic), catalyst use (e.g., DMAP), or workup procedures. For example, dichloromethane may improve solubility but complicate isolation versus ethanol .
  • Resolution : Replicate protocols with controlled variables and characterize intermediates via IR spectroscopy to identify incomplete chlorination .

Safety and Compliance

Q. What PPE and ventilation protocols are mandatory for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, chemical goggles, and lab coats (JIS T 8116/T 8147 standards) .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to minimize inhalation of HCl vapors .

Experimental Design Table

ObjectiveMethodKey ParametersValidation
Purity AnalysisHPLC with UV detectionColumn: C18, λ: 254 nmCompare retention time with certified reference
Stability StudyAccelerated degradation (40°C/75% RH)Monitor via TLC at 0, 7, 14 daysQuantify degradation products with LC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.